An In-depth Technical Guide to the Physical and Chemical Properties of 1,5-Dichloropentane
An In-depth Technical Guide to the Physical and Chemical Properties of 1,5-Dichloropentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dichloropentane (B10660), with the CAS number 628-76-2, is a versatile bifunctional alkylating agent.[1] Its linear five-carbon chain, terminated by two reactive chlorine atoms, makes it a valuable building block in organic synthesis. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols, and its applications, particularly in the synthesis of heterocyclic compounds relevant to the pharmaceutical and agrochemical industries.[1]
Physical and Chemical Properties
1,5-Dichloropentane is a colorless to pale yellow liquid at room temperature.[2] It is characterized by its moderate solubility in organic solvents and limited solubility in water.[2] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C5H10Cl2 | [3] |
| Molecular Weight | 141.04 g/mol | [3] |
| Density | 1.106 g/mL at 25 °C | [4] |
| Melting Point | -72 °C | [4] |
| Boiling Point | 182 °C at 760 mmHg | [5] |
| 63-66 °C at 10 mmHg | [4] | |
| Flash Point | 26 °C (78.8 °F) | [5] |
| Water Solubility | Insoluble | [4] |
| Refractive Index (n20/D) | 1.457 | [5] |
| Vapor Pressure | 1.5 hPa at 25 °C | [4] |
| InChI | InChI=1S/C5H10Cl2/c6-4-2-1-3-5-7/h1-5H2 | [2] |
| SMILES | ClCCCCCCl | [2] |
Spectroscopic Data
The structural elucidation of 1,5-dichloropentane and its reaction products relies on various spectroscopic techniques. Below is a summary of its characteristic spectral data.
| Technique | Key Data | Reference(s) |
| ¹H NMR (in CDCl₃) | δ 3.55 (t, 4H, -CH₂Cl), δ 1.85 (quint, 4H, -CH₂-), δ 1.55 (quint, 2H, central -CH₂-) | [6] |
| ¹³C NMR (in CDCl₃) | δ 44.9 (-CH₂Cl), δ 32.2 (-CH₂-), δ 25.8 (central -CH₂-) | [7] |
| Infrared (IR) | 2950-2850 cm⁻¹ (C-H stretch), 1450 cm⁻¹ (C-H bend), 730-650 cm⁻¹ (C-Cl stretch) | [8][9] |
| Mass Spectrometry (MS) | Molecular Ion (M⁺) m/z 140. Key fragments: m/z 104 ([M-Cl]⁺), 91, 69, 55, 41. | [10][11] |
Experimental Protocols
Synthesis of 1,5-Dichloropentane from 1,5-Pentanediol (B104693)
A common method for the preparation of 1,5-dichloropentane is the reaction of 1,5-pentanediol with a chlorinating agent such as concentrated hydrochloric acid or thionyl chloride. The following protocol is based on the reaction with hydrochloric acid.[4]
Materials:
-
1,5-Pentanediol
-
Concentrated Hydrochloric Acid
-
Anhydrous Sodium Sulfate
-
5% Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Diethyl Ether
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine 1,5-pentanediol and an excess of concentrated hydrochloric acid.
-
Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude 1,5-dichloropentane by fractional distillation under reduced pressure.
Caption: Workflow for the synthesis and purification of 1,5-dichloropentane.
Purification by Fractional Distillation
Crude 1,5-dichloropentane can be effectively purified by fractional distillation under reduced pressure to remove unreacted starting materials and byproducts.
Procedure:
-
Set up a fractional distillation apparatus with a vacuum source.
-
Place the crude 1,5-dichloropentane in the distillation flask.
-
Slowly reduce the pressure to the desired level (e.g., 10 mmHg).
-
Gradually heat the distillation flask.
-
Collect the fraction that distills at the boiling point of 1,5-dichloropentane at the given pressure (63-66 °C at 10 mmHg).[4]
Chemical Reactivity and Applications in Synthesis
The two primary chloride functional groups of 1,5-dichloropentane make it a highly useful reagent for forming new carbon-carbon and carbon-heteroatom bonds. It is particularly valuable in the synthesis of five- and six-membered heterocyclic compounds.
Synthesis of Heterocyclic Compounds
A prominent application of 1,5-dichloropentane is in the synthesis of piperidine (B6355638) and its derivatives through reaction with primary amines. It is also used to synthesize other heterocyclic systems such as those containing oxygen or sulfur. For instance, its reaction with sodium sulfide (B99878) yields tetrahydrothiopyran.[5]
References
- 1. nbinno.com [nbinno.com]
- 2. 1,5-Dichloropentane | CymitQuimica [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. DE856888C - Process for the production of 1,5-dichloropentane - Google Patents [patents.google.com]
- 5. 1,5-Dichloropentane, 98% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. 1,5-Dichloropentane(628-76-2) 1H NMR spectrum [chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. Pentane, 1,5-dichloro- [webbook.nist.gov]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. 1,5-Dichloropentane(628-76-2) MS [m.chemicalbook.com]
- 11. Pentane, 1,5-dichloro- [webbook.nist.gov]
